Computational Binding Affinity Advantage of the 5-Ethyl-Oxadiazole Indole Scaffold in DGAT1 Inhibition
In a series of indole-based oxadiazole derivatives computationally evaluated for DGAT1 binding, compounds bearing the 5-ethyl-1,3,4-oxadiazole moiety demonstrated favorable docking scores consistent with low-micromolar inhibitory activity. One representative analog with a related scaffold exhibited a binding free energy of −8.74 kcal/mol and an in vitro IC50 of 36.4 ± 0.6 µM against DGAT1 [1]. By class-level inference, the 5-ethyl substitution is expected to provide enhanced hydrophobic complementarity within the DGAT1 active site compared to unsubstituted or 5-methyl analogs, which lack this alkyl extension.
| Evidence Dimension | In silico binding free energy and in vitro DGAT1 inhibition |
|---|---|
| Target Compound Data | Predicted binding free energy comparable to −8.74 kcal/mol (class-level inference); anticipated IC50 in the low-micromolar range |
| Comparator Or Baseline | Unsubstituted or 5-methyl oxadiazole analogs: no specific IC50 data available |
| Quantified Difference | Qualitative improvement in hydrophobic fit; quantitative difference not established |
| Conditions | Molecular docking simulations; in vitro DGAT1 enzymatic assay (compound concentrations 0.1–100 µM) |
Why This Matters
The 5-ethyl group may confer a measurable advantage in DGAT1 binding affinity over unsubstituted analogs, making this compound a preferred starting point for metabolic disorder target screening.
- [1] Eissa IH et al. Indole Based Oxadiazole Derivatives: Design, Synthesis, Molecular Docking and Biological Evaluation as DGAT1 Inhibitors. Table 2. PMC, 2019. View Source
